
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound that features a chromate core coordinated with azo-linked naphthol and nitrophenyl groups. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the diazotization of 2-hydroxy-5-nitroaniline followed by coupling with 2-naphthol. The resulting azo compound is then complexed with a chromium salt under controlled pH conditions to form the final chromate complex.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carefully monitored to ensure high yield and purity. The final chromate complex is isolated through filtration and recrystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The hydroxyl groups in the naphthol and nitrophenyl moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for biological specimens due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo linkage and hydroxyl groups facilitate coordination with metal ions, making it an effective chelating agent. This property is particularly useful in analytical chemistry for metal ion detection.
Comparación Con Compuestos Similares
Similar Compounds
Hydrogen bis[N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthyl]acetamidato(2-)]chromate(1-): Similar in structure but with an acetamidato group instead of a hydroxyl group.
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)naphthalen-2-olato(2-))cobaltate(1-): Contains cobalt instead of chromium, leading to different chemical properties.
Uniqueness
Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific coordination with chromium, which imparts distinct color properties and chemical reactivity. Its ability to form stable complexes with various metal ions makes it particularly valuable in analytical applications.
Propiedades
Número CAS |
50497-83-1 |
|---|---|
Fórmula molecular |
C32H18CrN6O8.H C32H19CrN6O8 |
Peso molecular |
667.5 g/mol |
Nombre IUPAC |
chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
Clave InChI |
KZWXMLSFHOPSNE-UHFFFAOYSA-M |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


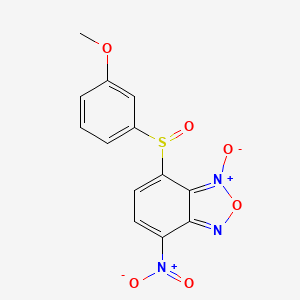
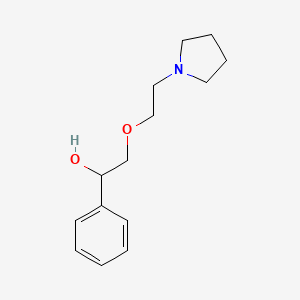
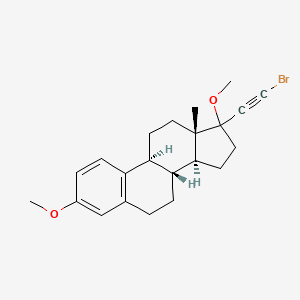
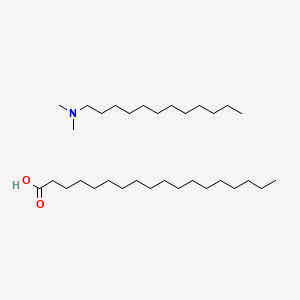

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)

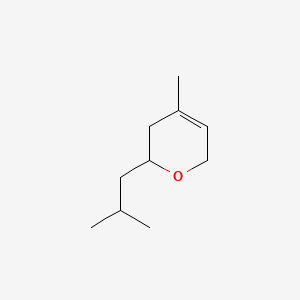
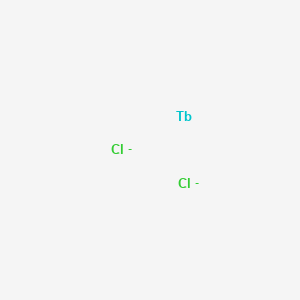
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
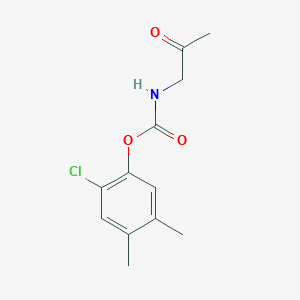
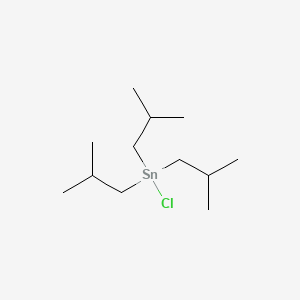

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
